molecular formula C7H5F4NO B15070259 (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B15070259
M. Wt: 195.11 g/mol
InChI Key: SEPDTNNSQMVPJE-UHFFFAOYSA-N
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Description

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C(_7)H(_5)F(_4)NO and a molecular weight of 195.11 g/mol . This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and trifluoromethyl groups. These groups impart distinct electronic and steric effects, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF(_3)) and copper fluoride (CuF(_2)) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu(_4)N(+)F(-)) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often rely on scalable and efficient synthetic routes. Vapor-phase reactions and the use of continuous flow reactors are common techniques to ensure high yields and purity of the final product . These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO(_4)) and reducing agents like lithium aluminum hydride (LiAlH(_4)). Substitution reactions often require nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)aldehyde or (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H5F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2

InChI Key

SEPDTNNSQMVPJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CO)F

Origin of Product

United States

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